molecular formula C18H27ClN2O4S B11341437 1-[(4-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No.: B11341437
M. Wt: 402.9 g/mol
InChI Key: AUKFQTCCPYYZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group, a 4-chlorophenylmethanesulfonyl group, and an ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative or an amide-forming reagent.

    Attachment of the 4-chlorophenylmethanesulfonyl group: This is usually done through a sulfonylation reaction using 4-chlorophenylmethanesulfonyl chloride.

    Addition of the ethoxypropyl group: This can be introduced via an alkylation reaction using an appropriate ethoxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and ethoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, sulfonates, and alkylating agents are often employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for pharmacological activity, such as enzyme inhibition or receptor modulation.

    Industry: The compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylsulfonyl chloride: Shares the 4-chlorophenylmethanesulfonyl group but lacks the piperidine and carboxamide functionalities.

    N-(3-Ethoxypropyl)piperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the sulfonyl group.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-ETHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H27ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27ClN2O4S/c1-2-25-13-3-10-20-18(22)16-8-11-21(12-9-16)26(23,24)14-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3,(H,20,22)

InChI Key

AUKFQTCCPYYZPB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.